molecular formula C14H10N2O2 B13868905 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one

3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one

Cat. No.: B13868905
M. Wt: 238.24 g/mol
InChI Key: ATWGTFJOWHXQCA-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyridinone core with an isoquinoline moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyridinone precursors under controlled conditions. For instance, the reaction of 4-hydroxyisoquinoline with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives that retain the core structure of the compound while introducing new functional groups .

Scientific Research Applications

3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and an isoquinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C14H10N2O2/c17-13-5-10(7-16-14(13)18)12-8-15-6-9-3-1-2-4-11(9)12/h1-8,17H,(H,16,18)

InChI Key

ATWGTFJOWHXQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CNC(=O)C(=C3)O

Origin of Product

United States

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